molecular formula C25H19N3O7 B11091245 [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

Cat. No.: B11091245
M. Wt: 473.4 g/mol
InChI Key: UDXSNOHQBBDGDP-QGOAFFKASA-N
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Description

2-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of cyano, methoxy, nitro, and benzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-methoxy-4-nitroaniline with a cyanoacetic acid derivative, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often involve the use of catalysts such as pyridine and triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include modulation of signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Compared to similar compounds, 2-[(E)-2-CYANO-3-(2-METHOXY-4-NITROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C25H19N3O7

Molecular Weight

473.4 g/mol

IUPAC Name

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H19N3O7/c1-33-20-10-7-16(8-11-20)25(30)35-22-6-4-3-5-17(22)13-18(15-26)24(29)27-21-12-9-19(28(31)32)14-23(21)34-2/h3-14H,1-2H3,(H,27,29)/b18-13+

InChI Key

UDXSNOHQBBDGDP-QGOAFFKASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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